2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Catalog No.
S3031845
CAS No.
2034553-60-9
M.F
C19H19N3O2
M. Wt
321.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ace...

CAS Number

2034553-60-9

Product Name

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

IUPAC Name

2-phenoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide

Molecular Formula

C19H19N3O2

Molecular Weight

321.38

InChI

InChI=1S/C19H19N3O2/c23-19(15-24-18-9-5-2-6-10-18)20-11-12-22-14-17(13-21-22)16-7-3-1-4-8-16/h1-10,13-14H,11-12,15H2,(H,20,23)

InChI Key

XQEZFAOWJMTYPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)COC3=CC=CC=C3

Solubility

not available

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a phenoxy group, a pyrazole moiety, and an acetamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the pyrazole ring, which is known for various biological activities.

The chemical reactivity of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can be attributed to its functional groups. The acetamide group can undergo hydrolysis to yield the corresponding acid and amine under acidic or basic conditions. Additionally, the pyrazole ring can participate in electrophilic substitution reactions due to its electron-rich nature, allowing for further derivatization.

Compounds containing pyrazole rings have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and antitumor properties. Preliminary studies suggest that 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide may exhibit similar pharmacological effects, although specific biological assays are necessary to confirm these activities.

The synthesis of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves several steps:

  • Formation of Pyrazole: The initial step often includes the condensation of phenylhydrazine with appropriate carbonyl compounds to form the pyrazole ring.
  • Alkylation: The resulting pyrazole can then be alkylated with a suitable ethylene derivative to introduce the ethyl group.
  • Acetylation: Finally, the compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product.

These reactions require careful control of conditions such as temperature and pH to maximize yield and purity.

Interaction studies involving 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide would typically focus on its binding affinity and efficacy against specific biological targets. These studies are crucial for understanding how this compound interacts with cellular pathways and could inform further development.

Several compounds share structural similarities with 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide. Here are a few notable examples:

Compound NameStructureUnique Features
Ethyl 4-bromo-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenoxyacetateStructureContains a bromine substituent which may enhance biological activity.
Acetamide, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)StructureFeatures a thienyl group that may alter pharmacokinetics.
N-Ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamideStructureLacks the phenoxy group but retains similar core functionalities.

Uniqueness: The combination of the phenoxy group with the pyrazole and acetamide functionalities makes 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide distinct in its potential biological activity profile compared to these similar compounds.

XLogP3

2.8

Dates

Modify: 2023-08-17

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